3-Hydroxydecanoic acid

概要

説明

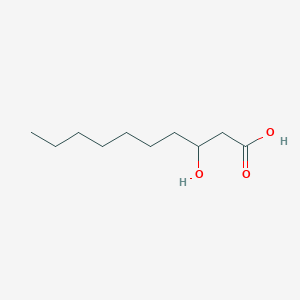

3-Hydroxydecanoic acid is a medium-chain fatty acid with the chemical formula CH₃(CH₂)₆CHOHCH₂COOH. This compound has been found in royal jelly and is known for its various biological activities, including antimicrobial and anti-inflammatory properties .

作用機序

Target of Action

3-Hydroxydecanoic acid (3-OH-C10:0) is a medium-chain fatty acid that has been found to interact with various targets. One of the primary targets of this compound is the LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) receptor, a pattern recognition receptor in Arabidopsis thaliana . This receptor senses medium-chain 3-hydroxy fatty acids to activate pattern-triggered immunity .

Mode of Action

The LORE receptor homomerizes upon sensing this compound, which is required to activate immune signaling . This interaction between the compound and its target leads to changes in the immune response of the organism .

Biochemical Pathways

This compound is involved in several biochemical pathways. It can be selectively deoxygenated to either linear alkanes or secondary alcohols in an aqueous phase and H2-atmosphere over supported metal catalysts . The acidic zeolite support facilitates the dehydration of the intermediary formed alcohols to alkenes, while the following hydrogenation occurs at the Ru centers .

Pharmacokinetics

It’s known that the compound can be absorbed into the circulation and its absorption increases by enzyme treatment . The area under the concentration (AUC) of its metabolites was significantly increased by enzyme treatment .

Result of Action

The action of this compound results in the production of either linear alkanes or secondary alcohols . These products can be used in various industries. For example, 2-nonanol and 3-decanol, which are accessible with a yield of 79% and 6% respectively, can be used in food and perfume industries as flavoring agents and fragrances . Full this compound deoxygenation to nonane and decane, which are both well-established as diesel and jet fuels, was achieved with up to 72% and 12% yield, respectively .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of a Brønsted acidic additive can affect the product selectivity . Moreover, the compound’s action can be enhanced in an aqueous phase and H2-atmosphere .

生化学分析

Biochemical Properties

3-Hydroxydecanoic acid plays a significant role in biochemical reactions. It is involved in the fatty acid biosynthesis pathway . It interacts with various enzymes, proteins, and other biomolecules, contributing to the complexity of biochemical reactions. For instance, it is known to activate the LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) receptor in Arabidopsis thaliana, a pattern recognition receptor that senses medium-chain 3-hydroxy fatty acids .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it activates pattern-triggered immunity in plants through the LORE receptor .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to the LORE receptor, activating immune signaling . This binding is independent of LORE homomerization . The activation of the LORE receptor by this compound leads to β-arrestin-2 recruitment, which is relevant for cell-cell adhesion .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is involved in the selective deoxygenation process to either linear alkanes or secondary alcohols in aqueous phase and H2-atmosphere over supported metal catalysts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific studies detailing the threshold effects, toxic or adverse effects at high doses of this compound in animal models are currently limited .

Metabolic Pathways

This compound is involved in the fatty acid biosynthesis pathway It interacts with various enzymes and cofactors within this pathway

準備方法

Synthetic Routes and Reaction Conditions: 3-Hydroxydecanoic acid can be synthesized through several methods. One common approach involves the microbial production using genetically engineered strains of Pseudomonas putida. This method involves the expression of the tesB gene encoding thioesterase II, which leads to the production of this compound from dodecanoate as a sole carbon source . Another method includes the chemical synthesis starting from cellulose-derived levoglucosenone, involving steps such as Michael addition, Baeyer–Villiger oxidation, and cross-metathesis homologation .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Recombinant strains of microorganisms, such as Pseudomonas putida, are cultivated to produce the compound. This method combines genetic engineering and microbial fermentation, simplifying the production process and increasing efficiency .

化学反応の分析

Types of Reactions: 3-Hydroxydecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form decanoic acid.

Reduction: Reduction of this compound can yield decanol.

Dehydration: Dehydration can lead to the formation of alkenes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Dehydration: Acidic catalysts like sulfuric acid or zeolites facilitate dehydration reactions.

Major Products:

Oxidation: Decanoic acid.

Reduction: Decanol.

Dehydration: Alkenes such as decene.

科学的研究の応用

3-Hydroxydecanoic acid has a wide range of applications in scientific research:

類似化合物との比較

10-Hydroxydecanoic acid: Another hydroxy fatty acid with similar antimicrobial and anti-inflammatory properties.

3-Hydroxyhexanoic acid: A shorter-chain hydroxy fatty acid with similar chemical reactivity but different biological activities.

3-Hydroxyoctanoic acid: An intermediate-chain hydroxy fatty acid with applications in polymer synthesis and as a chemical intermediate.

Uniqueness: 3-Hydroxydecanoic acid is unique due to its specific biological activities, particularly its role in plant immunity and its presence in royal jelly. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industry.

生物活性

3-Hydroxydecanoic acid (3-HDA), a medium-chain hydroxy fatty acid, has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and biotechnology. This article delves into the biological activity of 3-HDA, highlighting its roles in metabolic pathways, antimicrobial properties, and implications for health.

This compound is classified as a medium-chain fatty acid with the chemical formula C₁₀H₂₀O₃. It is involved in several metabolic pathways, particularly in fatty acid biosynthesis. The compound is produced by various organisms, including bacteria and plants, and plays a crucial role in lipid metabolism.

- Physiological Role : In humans, 3-HDA is part of the fatty acid biosynthesis pathway and has been detected in various tissues, indicating its physiological relevance . It serves as a primary metabolite essential for growth and development .

- Biosynthetic Pathways : The synthesis of 3-HDA involves the action of enzymes such as fatty acid synthase, which catalyzes the formation of long-chain fatty acids from acetyl-CoA and malonyl-CoA . Research suggests that the accumulation of 3-oxoacyl-ACP (acyl carrier protein) may regulate the degradation of malonyl-ACP in plants .

Antimicrobial Activity

One of the most significant biological activities of this compound is its antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens:

- Antifungal Properties : A study identified several antifungal substances produced by Lactobacillus plantarum MiLAB 14, including 3-HDA. The minimum inhibitory concentrations (MICs) against different molds and yeasts ranged from 10 to 100 µg/ml . The presence of 3-HDA was shown to correlate with bacterial growth, suggesting that it is actively secreted by living cells rather than released from lysed cells.

- Mechanism of Action : The antifungal activity may be attributed to the disruption of cell membrane integrity or interference with metabolic processes in fungi. Yeasts were found to be more sensitive to 3-OH fatty acids compared to filamentous fungi, indicating a potential application in food preservation and biopreservation strategies .

Case Study 1: Antifungal Efficacy

In a controlled study, researchers evaluated the antifungal efficacy of racemic mixtures of saturated 3-hydroxy fatty acids, including 3-HDA. The results indicated that these compounds significantly inhibited fungal growth, particularly against Penicillium roqueforti and Aspergillus fumigatus. The concentrations found in the culture supernatant were substantially lower than the MICs required for inhibition but could still contribute to the overall antifungal effect due to local concentration gradients near bacterial colonies .

Case Study 2: Lipid Metabolism Disorders

Research has also linked deficiencies in medium-chain acyl-CoA dehydrogenase with metabolic disorders characterized by an intolerance to prolonged fasting and hypoglycemic episodes. The presence of 3-HDA in patients with these disorders highlights its potential role as a biomarker for metabolic dysfunctions associated with fatty acid metabolism .

Summary Table: Biological Activities of this compound

特性

IUPAC Name |

3-hydroxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSSBMZUBSBFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-40-7 | |

| Record name | Decanoic acid, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40864486 | |

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14292-26-3, 5561-87-5, 33044-91-6 | |

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 3-hydroxy-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myrmicacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-hydroxydecanoic acid interact with plants to induce an immune response?

A1: this compound acts as a microbe-associated molecular pattern (MAMP) recognized by the plant immune receptor LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) in Arabidopsis thaliana. [, ] While the precise binding mechanism remains to be elucidated, studies indicate that the chain length and hydroxylation pattern of this compound are crucial for LORE recognition and subsequent activation of plant defense responses. [] Interestingly, LORE orthologues in some Arabidopsis species like Arabidopsis lyrata have lost the ability to respond to this compound due to defects in the receptor's extracellular domain. []

Q2: What role does this compound play in bacterial communities?

A2: As a constituent of rhamnolipids, this compound contributes to the surface-active properties of these biosurfactants produced by bacteria like Pseudomonas aeruginosa. [, ] Rhamnolipids play crucial roles in various bacterial processes, including biofilm formation, motility, and interaction with the environment. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H20O3, and its molecular weight is 188.26 g/mol.

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Common spectroscopic methods used for structural characterization of this compound and related compounds include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the structure and stereochemistry of the molecule. [, , , ]

- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , , , ]

- Infrared (IR) spectroscopy: Identifies functional groups present in the molecule, such as hydroxyl and carboxylic acid groups. [, ]

Q5: How does incorporating this compound affect the properties of polyhydroxyalkanoate (PHA) biopolymers?

A5: this compound is a common monomer found in medium-chain-length PHAs. Its presence, along with other monomers like 3-hydroxyoctanoic acid, influences the polymer's properties, potentially impacting its flexibility, crystallinity, and degradation rate. [, , ]

Q6: Can this compound be used to improve the efficacy of existing antifungal agents?

A6: Research suggests that incorporating this compound into polyhydroxyalkanoate films containing antifungal polyenes like nystatin and amphotericin B can enhance their activity against various pathogenic fungi. [] This synergistic effect makes these formulations promising candidates for applications like transdermal patches and implant coatings. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。